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molecular formula C20H14N2O2 B8621058 1H-Isoindole-1,3(2H)-dione, 2-[4-(phenylamino)phenyl]- CAS No. 14966-85-9

1H-Isoindole-1,3(2H)-dione, 2-[4-(phenylamino)phenyl]-

Cat. No. B8621058
M. Wt: 314.3 g/mol
InChI Key: ABXZTEWWBDGZRZ-UHFFFAOYSA-N
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Patent
US08883888B2

Procedure details

In a four-necked reactor equipped with a cooler and a thermometer, 80 g (0.42 mol) of trimellitic anhydride and 76.7 g (0.42 mol) of 4-aminodiphenylamine were dissolved in a liter of acetic acid under a nitrogen gas stream. This solution was allowed to react while heated to reflux for 10 hours in an oil bath. After completion of the reaction, the reaction liquid was poured into two liters of water, and a reaction product was precipitated. Thereafter, the reaction product as a precipitated solid was suction filtered. The filter cake was washed sequentially with water and methanol, and then was dried in a vacuum dryer. Thus, 138.5 g of a purified reaction product was obtained as a yellow-green solid (yield in Step 1: 92%). In this manner, an Intermediate F formed from an N-(4-phenylaminophenyl)-phthalimide compound having a carboxyl group at the 4-position, as represented by the following formula (7):
[Compound]
Name
trimellitic anhydride
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
76.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[OH2:15].[C:16]([OH:19])(=O)[CH3:17]>>[C:4]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([N:14]3[C:16](=[O:19])[C:17]4=[CH:5][CH:6]=[CH:1][CH:2]=[C:3]4[C:4]3=[O:15])=[CH:10][CH:9]=2)[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1

Inputs

Step One
Name
trimellitic anhydride
Quantity
80 g
Type
reactant
Smiles
Name
Quantity
76.7 g
Type
reactant
Smiles
C1=CC=C(C=C1)NC2=CC=C(C=C2)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a four-necked reactor equipped with a cooler
CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
while heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 hours in an oil bath
Duration
10 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
a reaction product was precipitated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed sequentially with water and methanol
CUSTOM
Type
CUSTOM
Details
was dried in a vacuum dryer
CUSTOM
Type
CUSTOM
Details
Thus, 138.5 g of a purified reaction product
CUSTOM
Type
CUSTOM
Details
was obtained as a yellow-green solid (yield in Step 1: 92%)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=CC=C(C=C1)N1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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